molecular formula C20H26N2O2 B5526791 3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide

Cat. No. B5526791
M. Wt: 326.4 g/mol
InChI Key: ZPPYJQVXJVXPIL-UHFFFAOYSA-N
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Description

3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide, also known as JNJ-5207852, is a selective antagonist of the cannabinoid receptor type 2 (CB2). This compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Bobeldijk et al. (1990) presents a high-yield synthesis method for (S)-BZM, a precursor for (S)-123I-IBZM, starting from 2,6-dimethoxybenzoic acid. This method highlights the utility of benzamides in the preparation of radiopharmaceuticals (Bobeldijk et al., 1990).
  • Browne et al. (1981) explored the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles. Their work contributes to the understanding of benzamide reactivity and potential applications in organic synthesis (Browne et al., 1981).

Biological and Pharmaceutical Research

  • Mobinikhaledi et al. (2006) reported the antibacterial activity of some N-(3-Hydroxy-2-pyridyl) benzamides, demonstrating the potential of benzamide derivatives in developing new antibacterial agents (Mobinikhaledi et al., 2006).
  • Ukrainets et al. (2015) investigated the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, shedding light on the potential of benzamide derivatives in pain management (Ukrainets et al., 2015).
  • Iwanami Sumio et al. (1981) synthesized benzamides as potential neuroleptics and evaluated their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This study highlights the role of benzamides in developing treatments for neurological disorders (Iwanami Sumio et al., 1981).

Material Science and Chemistry

  • Singh and Jana (2016) presented a method for ortho C-H hydroxylation of benzamides using copper(II) acetate monohydrate and a pyridine ligand. Their work contributes to the field of material science, particularly in chemical synthesis and modification of organic compounds (Singh & Jana, 2016).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-(1-pyridin-4-ylpropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-15(13-17-8-11-21-12-9-17)22-19(23)18-6-4-5-16(14-18)7-10-20(2,3)24/h4-6,8-9,11-12,14-15,24H,7,10,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPYJQVXJVXPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NC=C1)NC(=O)C2=CC=CC(=C2)CCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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